molecular formula C12H19ClN2O2S B2711248 Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride CAS No. 2172555-47-2

Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride

Cat. No. B2711248
CAS RN: 2172555-47-2
M. Wt: 290.81
InChI Key: MTHOSMZHEZJUNL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride is a chemical compound with the CAS Number: 2172555-47-2 . It has a molecular weight of 290.81 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O2S.ClH/c1-2-16-11(15)7-10-8-17-12(14-10)9-3-5-13-6-4-9;/h8-9,13H,2-7H2,1H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 290.81 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Pharmacological Profile

Ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate, also known as etozolin, showcases a novel chemical structure with significant pharmacological properties. It has been identified as a diuretic, demonstrating potent diuretic and saluretic effects along with a mild onset of action in animal studies. Additionally, etozolin exhibited a marked antihypertensive effect in long-term experiments on hypertensive rats. The substance's low toxicity and absence of adverse effects that would contraindicate its use as a diuretic highlight its potential therapeutic applications (Herrmann et al., 1977).

Analytical Methodologies

The development of a sensitive and specific high-performance liquid chromatography (HPLC) method for the determination of etozolin and its main metabolite, ozolinone, in plasma, underscores the compound's relevance in pharmacokinetic studies. This analytical technique facilitates the measurement of etozolin and ozolinone at therapeutic concentrations in plasma, providing a foundational tool for further pharmacological and toxicological research (Hengy et al., 1980).

Antithrombotic Applications

A compound characterized by the presence of a trisubstituted beta-amino acid residue and a substituted benzamidine structure, Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, has shown promise as a fibrinogen receptor antagonist. It demonstrates potent human platelet aggregation inhibitory activity and oral availability, suggesting potential for antithrombotic treatment in acute phases (Hayashi et al., 1998).

Antimicrobial and Antifungal Activities

New benzothiazoles synthesized from the reaction of 2-chloro benzo[d]thiazole with ethyl 2-(piperazin-1-yl) acetate, leading to various derivatives, have been evaluated for their in vitro antibacterial activity. Although no significant activity was observed against specific strains, this research path opens the door to exploring the structural modifications of these compounds for potential antimicrobial properties (Al-Talib et al., 2016).

Glycosidase Inhibition for Diabetes Management

A series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates synthesized from N-arylthiazole-2-amines showed high percentage inhibition towards α-glucosidase and β-glucosidase enzymes. This property indicates their potential utility in managing diabetes through the inhibition of carbohydrate digestion and absorption (Babar et al., 2017).

properties

IUPAC Name

ethyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c1-2-16-11(15)7-10-8-17-12(14-10)9-3-5-13-6-4-9;/h8-9,13H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHOSMZHEZJUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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